![molecular formula C12H17N3O B7807212 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine CAS No. 924862-07-7](/img/structure/B7807212.png)
5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine is a chemical compound that features an adamantane moiety attached to an oxadiazole ring. The adamantane structure is known for its rigidity and stability, which imparts unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of adamantane-1-carboxylic acid with hydrazine to form adamantane-1-carboxylic acid hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield 5-(1-adamantyl)-1,3,4-oxadiazol-2-thiol. Finally, the thiol group is converted to an amine group using ammonia or an amine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Anticancer Applications
Research has shown that compounds containing the oxadiazole ring exhibit significant anticancer properties. 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has been investigated for its efficacy against various cancer cell lines:
- Mechanism of Action : The compound's mechanism involves inhibition of tumor cell proliferation and induction of apoptosis. It has been screened against multiple cancer types including leukemia, melanoma, lung, colon, and breast cancers .
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Case Studies :
- A study reported that derivatives of 1,3,4-oxadiazoles demonstrated potent activity against MDA-MB-435 (melanoma) and K-562 (leukemia) cell lines with notable growth inhibition percentages .
- Another investigation highlighted the synthesis of various oxadiazole analogues that showed promising results in preclinical models for breast cancer therapy .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored:
- Activity Spectrum : This compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. Its antibacterial activity was assessed through minimum inhibitory concentration (MIC) studies against pathogens such as Staphylococcus aureus and Escherichia coli .
- Research Findings : In vitro studies have indicated that oxadiazole derivatives possess significant antimicrobial properties, with some compounds achieving MIC values lower than those of standard antibiotics .
Additional Therapeutic Applications
Beyond anticancer and antimicrobial activities, this compound is being investigated for other therapeutic uses:
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can exhibit anti-inflammatory properties, making them candidates for further research in inflammatory diseases .
- Antiviral Activity : Preliminary findings indicate potential antiviral effects against certain viruses; however, more extensive studies are needed to confirm these activities .
Mechanism of Action
The mechanism of action of 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
5-(1-Adamantyl)-1,3,4-thiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
1-Adamantylcarbohydrazides: These compounds have a similar adamantane moiety but differ in the functional groups attached to the ring.
Uniqueness
5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine is unique due to its combination of the adamantane moiety and the oxadiazole ring, which imparts both stability and biological activity. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Biological Activity
5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties based on available research findings.
Antimicrobial Activity
One of the most prominent biological activities of this compound is its antimicrobial properties. Studies have shown that this compound and its derivatives exhibit significant activity against a range of pathogenic microorganisms .
Antibacterial Activity:
The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have shown promising results against common pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity:
Research has also indicated potential antifungal properties, particularly against Candida albicans, a common cause of fungal infections .
Anti-tuberculosis Activity
This compound and its derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .
Compound | M. tb MIC (μg/mL) | Human sEH IC50 (nM) | Solubility (μg/mL) | cLogP |
---|---|---|---|---|
43 | 1.56 | 751 | 1.43 ± 0.0 | 3.4 |
This table showcases the potent anti-tuberculosis activity of a derivative (compound 43) with a low minimum inhibitory concentration (MIC) of 1.56 μg/mL against M. tuberculosis .
Anti-inflammatory and Antioxidant Activities
Some derivatives of this compound have exhibited significant anti-inflammatory and antioxidant properties .
Case Study:
In a comparative study, compounds 12b and 14b, which are derivatives of 5-(styrylsulfonylmethyl)-1,3,4-oxadiazol-2-amine, showed remarkable antioxidant activity, surpassing the standard antioxidant Ascorbic acid. These compounds also demonstrated promising anti-inflammatory effects .
Anticancer Activity
While specific data on this compound is limited, related oxadiazole compounds have shown potential anticancer properties .
Research Findings:
A study on N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues revealed significant anticancer activity. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) showed a mean growth percent (GP) of 62.61 across various cancer cell lines, with particular sensitivity observed in melanoma, leukemia, breast cancer, and colon cancer cell lines .
Structure-Activity Relationship
Research has indicated that the position of the adamantyl group can significantly influence the compound's biological activity. Attachment of the adamantyl group through the secondary 2-position, rather than the tertiary 1-position, has been observed to enhance anti-tuberculosis activity .
Properties
IUPAC Name |
5-(1-adamantyl)-1,3,4-oxadiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLVWDDWXHKWJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210331 | |
Record name | 5-Tricyclo[3.3.1.13,7]dec-1-yl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801210331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924862-07-7 | |
Record name | 5-Tricyclo[3.3.1.13,7]dec-1-yl-1,3,4-oxadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924862-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Tricyclo[3.3.1.13,7]dec-1-yl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801210331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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